methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a bromine substituent at position 2 and a methyl ester group at position 3. Its molecular formula is C₉H₈BrNO₂S, with a molecular weight of 286.14 g/mol . This compound is a key intermediate in organic synthesis, particularly in the preparation of donor-acceptor semiconductors for organic field-effect transistors (OFETs) and as a precursor for TGR5 agonists in pharmaceutical research .
Synthesis typically involves alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with bromomethyl reagents in the presence of sodium hydride (NaH) in DMF, yielding the product in high purity after column chromatography . Characterization is performed via ¹H/¹³C NMR, MALDI-TOF mass spectrometry, and elemental analysis .
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO2S |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 |
InChI Key |
ZZUSKBHHRZULEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using Bromine-Dioxane Complex
The most widely reported method involves electrophilic bromination of methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate using a bromine-dioxane complex. In this protocol, 1 equivalent of Br₂-dioxane is added to a dioxane solution of the precursor at room temperature. Reaction completion (~24 hours) is monitored via thin-layer chromatography (TLC), followed by extraction with chloroform and purification via silica gel column chromatography (petroleum ether:ethyl acetate, 7:1).
Key Data:
N-Bromosuccinimide (NBS)-Mediated Bromination
An alternative approach employs NBS in dichloromethane (DCM) under inert conditions. This method offers milder reaction kinetics, reducing side product formation. After 12 hours of stirring, the mixture is washed with sodium bicarbonate, dried over magnesium sulfate, and purified via chromatography.
Key Data:
-
Advantages: Higher selectivity and reduced di-/tri-bromination byproducts compared to Br₂-dioxane.
-
Limitations: Requires anhydrous DCM and extended reaction times for complete conversion.
Comparative Analysis of Bromination Methods
The table below contrasts critical parameters for both methods:
| Parameter | Br₂-Dioxane Complex | NBS in DCM |
|---|---|---|
| Reaction Time | 24 hours | 12 hours |
| Yield | 71% | 73% |
| Byproduct Formation | 18% tribrominated | <5% dibrominated |
| Purification Solvent | Petroleum ether:EtOAc | Chloroform:methanol |
| Moisture Sensitivity | High | Moderate |
Both methods necessitate chromatographic purification due to the structural similarity of byproducts. The Br₂-dioxane route is cost-effective but less selective, whereas NBS offers precision at higher reagent costs.
Mechanistic Insights and Spectral Validation
Electrophilic Aromatic Substitution (EAS) Mechanism
Bromination occurs via EAS at the electron-rich C2 position of the thienopyrrole ring. The dioxane complex stabilizes Br⁺, facilitating regioselective attack. NBS generates bromine radicals, which exhibit superior regiocontrol, minimizing over-bromination.
Spectroscopic Characterization
Post-synthesis validation includes:
-
¹H NMR (CDCl₃): Singlets at δ 3.92 (NCH₃) and δ 4.02 (OCH₃), with aromatic protons at δ 7.00 (H-3) and δ 7.06 (H-2).
-
IR Spectroscopy: Strong carbonyl stretch at 1705 cm⁻¹ (C=O) and C-Br vibration at 480 cm⁻¹.
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of the corresponding thieno[3,2-b]pyrrole derivative without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides in tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include N-substituted derivatives, sulfoxides, sulfones, and reduced thieno[3,2-b]pyrrole compounds .
Scientific Research Applications
Synthesis Applications
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a versatile building block in organic synthesis:
- Conjugated Polymers : The compound can be incorporated into conjugated polymer backbones due to its reactive bromine atom. This incorporation facilitates the development of advanced materials with tailored electronic properties.
- Heterocyclic Synthesis : It is utilized in the synthesis of various heterocycles, which are crucial for developing pharmaceuticals and agrochemicals. The compound participates in reactions such as nucleophilic substitutions and cyclizations that yield complex molecular architectures .
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Inhibition of Enzymes : Compounds with similar structures have been identified as potent inhibitors of D-amino acid oxidase (DAO), which plays a role in neurotransmitter metabolism. This inhibition may have implications for treating neurological disorders .
- Anticancer Activity : Some studies suggest that derivatives of this compound can modulate cell signaling pathways associated with cancer progression, indicating potential as anti-cancer agents.
Case Study 1: Synthesis of N-Substituted Derivatives
A study demonstrated the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides to produce N-substituted derivatives. These derivatives were evaluated for their biological activity, revealing enhanced potency against specific cellular targets compared to the parent compound .
Case Study 2: Polymer Development
Another research effort focused on incorporating this compound into conjugated polymers for organic photovoltaic applications. The resulting materials exhibited improved charge transport properties and stability under operational conditions, showcasing their potential for use in next-generation solar cells.
Data Summary Table
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Organic Synthesis | Building block for conjugated polymers | Enhanced electronic properties in materials |
| Biological Activity | Inhibition of D-amino acid oxidase | Potential therapeutic applications in neurology |
| Heterocyclic Synthesis | Synthesis of N-substituted derivatives | Increased biological activity compared to parent |
| Material Science | Development of advanced polymeric materials | Improved charge transport in organic photovoltaics |
Mechanism of Action
The mechanism of action of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins by binding to their active sites. The molecular targets and pathways involved can vary, but common targets include viral polymerases and cancer-related enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Core Heterocycle: Thieno[3,2-b]pyrrole derivatives (e.g., methyl 2-bromo) exhibit enhanced electron-withdrawing properties due to the sulfur atom, making them suitable for semiconductor applications . Furo[3,2-b]pyrrole derivatives (e.g., methyl 2-formyl) are more electron-rich, favoring participation in cyclocondensation reactions for triazine-based antibiotics .
Substituent Effects :
- Bromine at C2 increases reactivity in cross-coupling reactions (e.g., Stille coupling) compared to unsubstituted analogs .
- Alkyl chains (e.g., C4-dodecyl) improve solubility in organic solvents, critical for OFET fabrication .
- Ester groups (COOCH₃ vs. COOC₂H₅) influence crystallinity and melting points; methyl esters generally have higher melting points than ethyl analogs .
Key Observations:
- Thieno[3,2-b]pyrrole derivatives are often synthesized via alkylation or Stille coupling, leveraging bromine’s leaving group capability .
- Furo[3,2-b]pyrrole derivatives utilize Vilsmeier formylation for C2 functionalization, which is less efficient in thieno analogs due to sulfur’s electron-withdrawing effects .
Table 3: Comparative Properties
Key Observations:
- Thieno derivatives generally exhibit higher LogP values than furo analogs due to sulfur’s hydrophobicity, impacting membrane permeability in drug design .
- Antibacterial activity in furo derivatives correlates with electron-rich cores facilitating interactions with bacterial enzymes .
Biological Activity
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (C8H6BrNO2S) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-b]pyrrole core with a bromine substituent at the 2-position. This unique structure contributes to its reactivity and biological interactions. The compound's molecular weight is approximately 232.1 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its electrophilicity, allowing for nucleophilic substitutions that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit D-amino acid oxidase (DAO), an enzyme involved in neurotransmitter metabolism. Structural studies indicate that small substituents on the thiophene ring can significantly affect inhibitory potency .
- Antimicrobial Activity : Research indicates that derivatives of thieno[3,2-b]pyrroles exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects through apoptosis induction in cancer cell lines.
Biological Activity Data
Case Studies and Research Findings
- D-Amino Acid Oxidase Inhibition : A study published in Nature demonstrated that analogs of thieno[3,2-b]pyrroles, including this compound, significantly inhibited DAO activity. The structure-activity relationship (SAR) analysis revealed that the presence of the bromine atom was crucial for enhancing inhibitory potency against DAO .
- Antimicrobial Activity : Another study investigated the antimicrobial efficacy of various thieno[3,2-b]pyrrole derivatives. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Studies : Research conducted on human cancer cell lines indicated that this compound could induce cell death through apoptotic pathways. The mechanism involves caspase activation and mitochondrial membrane potential disruption, making it a candidate for further investigation in cancer therapeutics .
Comparison with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Lacks bromine; lower reactivity | Weaker enzyme inhibition |
| Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | Ethyl group instead of methyl | Similar antimicrobial properties |
| Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | Bromine at different position | Varies in potency against DAO |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how can reaction yields be maximized?
- Methodology : The compound is synthesized via alkylation of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with methyl iodide in N,N-dimethylformamide (DMF) at room temperature, achieving a 94% yield . Key factors for yield optimization include:
- Precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to methyl iodide).
- Use of anhydrous DMF to prevent side reactions.
- Post-reaction purification via column chromatography with ethyl acetate/hexane (1:3 v/v).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>97%) .
- NMR : Confirm the bromine substitution at position 2 via -NMR (δ 7.2–7.4 ppm for thieno-pyrrole protons) and -NMR (δ 160–165 ppm for the ester carbonyl) .
- Mass Spectrometry : ESI-MS (m/z 260.11 [M+H]) validates molecular weight .
Q. What are the stability considerations for long-term storage?
- Methodology : Store in amber vials under inert gas (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or photolytic cleavage of the ester group . Degradation products (e.g., free carboxylic acid) can be monitored via TLC using iodine vapor staining.
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodology : The C2-bromine acts as a leaving group in Suzuki-Miyaura couplings. For example:
- React with arylboronic acids (1.2 equiv) using Pd(PPh) (5 mol%) in THF/HO (3:1) at 80°C for 12 hours .
- Mechanistic Insight : The electron-withdrawing ester group at C5 enhances electrophilicity at C2, facilitating oxidative addition to palladium .
Q. What biological activities have been observed for this compound and its analogs?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC 32–64 µg/mL) .
- Anticancer Screening : Evaluate cytotoxicity in HeLa cells using MTT assays (IC ~12 µM) .
- Comparative Analysis :
| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer IC (µM) |
|---|---|---|
| Methyl 2-bromo derivative | 32–64 | 12 |
| Methyl 2-methyl analog | >128 | >50 |
- The bromine atom enhances membrane permeability and target binding .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB ID: 1KZN). The bromine forms halogen bonds with Asp81 (ΔG = -8.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; RMSD <2.0 Å indicates stable binding .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Methodology :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) across labs.
- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers .
- Control Experiments : Compare bioactivity in isogenic bacterial strains to rule off-target effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
